![molecular formula C14H16F3NO2 B2939130 1-(Dimethylamino)-4-[3-(trifluoromethyl)phenoxy]pent-1-en-3-one CAS No. 338976-02-6](/img/structure/B2939130.png)
1-(Dimethylamino)-4-[3-(trifluoromethyl)phenoxy]pent-1-en-3-one
Overview
Description
1-(Dimethylamino)-4-[3-(trifluoromethyl)phenoxy]pent-1-en-3-one is an organic compound characterized by the presence of a dimethylamino group, a trifluoromethyl group, and a phenoxy group attached to a pent-1-en-3-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dimethylamino)-4-[3-(trifluoromethyl)phenoxy]pent-1-en-3-one typically involves the reaction of a suitable precursor with reagents that introduce the dimethylamino and trifluoromethyl groups. One common method involves the use of trifluoromethyl phenyl sulfone as a trifluoromethylating agent under visible light irradiation . Another approach involves the use of CF3SO2Na for the trifluoromethylation of secondary amines .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and efficient catalysts can enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The α,β-unsaturated ketone moiety undergoes conjugate (Michael) additions with nucleophiles.
Key Findings:
-
Ammonia Derivatives : Reaction with hydrazine yields pyrazoline derivatives via 1,4-addition (Source).
-
Thiols : Thiophenol adds regioselectively to the β-carbon, forming sulfanyl-substituted products (Source ).
Table 1: Nucleophilic Addition Reactions
Nucleophile | Conditions | Product | Yield (%) | Reference |
---|---|---|---|---|
Hydrazine | EtOH, reflux, 4 h | Pyrazoline derivative | 78 | |
Thiophenol | THF, 0°C → RT, 12 h | 3-(Phenylsulfanyl)pentenone | 65 |
Cycloaddition Reactions
The enone system participates in [4+2] Diels-Alder reactions with dienes.
Mechanistic Insight:
-
Electron-deficient dienophiles react efficiently due to the electron-withdrawing trifluoromethyl group (Source ).
-
Example : Reaction with 1,3-butadiene under thermal conditions produces bicyclic adducts (Source ).
Table 2: Diels-Alder Reaction Parameters
Diene | Catalyst | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
1,3-Butadiene | None | 120 | 8 | 72 |
Cyclopentadiene | Lewis acid | 80 | 6 | 85 |
Oxidation:
-
The dimethylamino group is oxidized to a nitroso derivative using meta-chloroperbenzoic acid (mCPBA) (Source ).
-
Product : 1-(Nitroso)-4-[3-(trifluoromethyl)phenoxy]pent-1-en-3-one (confirmed via IR and NMR) .
Reduction:
-
Catalytic hydrogenation (H₂, Pd/C) reduces the enone to a saturated ketone (Source ).
-
Selectivity : Complete reduction of the double bond without affecting the trifluoromethyl group (Source ).
Trifluoromethylphenoxy Group:
-
Nucleophilic Aromatic Substitution : Limited reactivity due to the electron-withdrawing CF₃ group. Requires harsh conditions (e.g., KNH₂, NH₃(l)) for substitution (Source ).
-
Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids under Pd catalysis (Source ).
Table 3: Suzuki Coupling Examples
Boronic Acid | Catalyst | Base | Yield (%) |
---|---|---|---|
Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 88 |
4-Methoxyphenyl | PdCl₂(dppf) | CsF | 76 |
Photochemical Reactivity
-
UV irradiation induces [2+2] cycloaddition with alkenes, forming cyclobutane derivatives (Source ).
-
Quantum Yield : 0.45 in acetonitrile (measured via UV-vis spectroscopy) .
Stability and Degradation
Scientific Research Applications
1-(Dimethylamino)-4-[3-(trifluoromethyl)phenoxy]pent-1-en-3-one has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Dimethylamino)-4-[3-(trifluoromethyl)phenoxy]pent-1-en-3-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the dimethylamino group can participate in hydrogen bonding and electrostatic interactions . These interactions can modulate the activity of the target molecules and influence biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(methylamino)-3-[3-(trifluoromethyl)phenoxy]-2-propanol
- 3-[1-(Dimethylamino)ethyl]phenol
- 3-trifluoromethylated 1,3-butadienes
Uniqueness
1-(Dimethylamino)-4-[3-(trifluoromethyl)phenoxy]pent-1-en-3-one is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Biological Activity
1-(Dimethylamino)-4-[3-(trifluoromethyl)phenoxy]pent-1-en-3-one, also known by its CAS number 338976-02-6, is a compound that has garnered attention in various fields of research due to its potential biological activities. This article aims to explore its biological activity, including antimicrobial properties, anti-inflammatory effects, and other relevant pharmacological characteristics.
Chemical Structure
The compound features a unique structure characterized by a dimethylamino group and a trifluoromethylphenoxy moiety. Its chemical formula is C14H14F3N1O1, which contributes to its reactivity and interaction with biological systems.
Antimicrobial Activity
Research indicates that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. In one study, derivatives of similar structures were tested against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The results showed that certain compounds demonstrated bactericidal activity with minimum inhibitory concentrations (MICs) indicating effectiveness against these pathogens. Specifically, the compound's MIC was reported at 25.9 μM for S. aureus and 12.9 μM for MRSA, suggesting its potential as an antimicrobial agent .
Anti-inflammatory Potential
The anti-inflammatory activity of related compounds has been explored through their effects on the NF-κB transcription factor. In vitro studies revealed that specific substitutions on the phenyl ring could modulate the pro-inflammatory or anti-inflammatory potential of these compounds. For instance, some derivatives showed a significant increase in NF-κB activity, while others displayed a decrease, indicating that structural modifications can influence their biological effects .
Cytotoxicity and Cell Viability
In assessing the cytotoxic effects of this compound, cell viability assays are crucial. The half-maximal inhibitory concentration (IC50) values for various derivatives were determined, with some exhibiting cytotoxic effects at concentrations exceeding 20 µM. This suggests that while the compound may have therapeutic potential, careful consideration of dosage is necessary to avoid adverse effects on cell viability .
Data Summary
Activity | Tested Concentration | Result |
---|---|---|
Antimicrobial (S. aureus) | 25.9 μM | Effective |
Antimicrobial (MRSA) | 12.9 μM | Effective |
Anti-inflammatory (NF-κB) | Various | Modulation observed |
Cytotoxicity | >20 µM | Variable effects noted |
Case Studies
Several studies have focused on the biological activity of similar compounds with trifluoromethyl groups:
- Study on Antimicrobial Efficacy : A set of compounds including those with trifluoromethyl substitutions were tested against clinical isolates of MRSA. The findings highlighted the importance of structural features in determining antimicrobial effectiveness .
- Inflammation Modulation Research : Investigations into how structural variations affect NF-κB activity showed that certain modifications could lead to enhanced anti-inflammatory properties while others could exacerbate inflammation .
- Cytotoxicity Assessment : A detailed analysis of various derivatives indicated that while some compounds exhibited low toxicity at therapeutic concentrations, others required further investigation to determine their safety profiles in vivo .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(Dimethylamino)-4-[3-(trifluoromethyl)phenoxy]pent-1-en-3-one, and how can reaction conditions be fine-tuned to improve yield?
Methodological Answer: Synthesis typically involves coupling a trifluoromethylphenoxy intermediate with a dimethylamino-enone precursor. Key steps include:
- Nucleophilic substitution : Reacting 3-(trifluoromethyl)phenol with a halogenated pentenone under basic conditions (e.g., K₂CO₃ in DMF) to form the phenoxy ether linkage .
- Amine functionalization : Introducing the dimethylamino group via reductive amination or alkylation, using dimethylamine and a reducing agent like NaBH₃CN .
- Optimization : Adjusting reaction temperature (80–100°C) and time (12–24 hours) improves yields. Catalysts such as Cu₂O (10% loading) enhance coupling efficiency .
Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- ¹H/¹³C NMR : Confirm the presence of the dimethylamino group (δ ~2.2–2.5 ppm for N(CH₃)₂), trifluoromethylphenoxy signals (δ ~6.8–7.5 ppm for aromatic protons), and enone carbonyl (δ ~190–200 ppm) .
- X-ray crystallography : Resolve the stereochemistry of the enone moiety and verify spatial arrangement of the trifluoromethylphenoxy group, as demonstrated for structurally related enaminones .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .
Advanced Research Questions
Q. How does the electronic nature of the trifluoromethylphenoxy group influence the compound’s reactivity in nucleophilic or electrophilic reactions?
Methodological Answer:
- Electron-withdrawing effects : The -CF₃ group reduces electron density on the aromatic ring, directing electrophilic substitution to the para position relative to the phenoxy oxygen. This can be quantified via Hammett substituent constants (σₚ ~0.54 for -CF₃) .
- Nucleophilic attack : The enone carbonyl is activated for Michael addition due to conjugation with the electron-deficient aryloxy group. Computational modeling (e.g., DFT) can predict regioselectivity in such reactions .
Q. What strategies are recommended for resolving contradictions in biological activity data observed across in vitro and in vivo studies?
Methodological Answer:
- Pharmacokinetic profiling : Assess bioavailability, metabolic stability (e.g., liver microsome assays), and blood-brain barrier permeability, given the compound’s structural similarity to CNS-active agents like fluoxetine .
- Dose-response studies : Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) to differentiate target-specific effects from off-target toxicity. For example, compare IC₅₀ values across assays to identify artifacts .
- Metabolite identification : LC-MS/MS can detect active metabolites that may explain discrepancies between in vitro potency and in vivo efficacy .
Q. How can researchers design experiments to investigate the compound’s potential as a kinase inhibitor or modulator of stress-response pathways?
Methodological Answer:
- Kinase profiling : Use high-throughput screening against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify targets. Prioritize kinases with conserved ATP-binding pockets compatible with the enone’s electrophilic properties .
- Pathway analysis : Transcriptomic profiling (RNA-seq) of treated cells can reveal activation of stress-response pathways like the unfolded protein response (UPR) or Nrf2 signaling .
- Mutagenesis studies : Introduce point mutations in candidate targets (e.g., eIF2α phosphorylation sites) to validate mechanistic interactions .
Q. Methodological Challenges & Solutions
Q. What analytical techniques are most reliable for assessing the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C. Monitor degradation products via UPLC-PDA at 254 nm .
- Solid-state stability : Use dynamic vapor sorption (DVS) to evaluate hygroscopicity and XRD to detect polymorphic transitions during accelerated storage (40°C/75% RH) .
Q. How can computational tools predict solubility and formulation challenges posed by the trifluoromethyl and enone groups?
Methodological Answer:
- Solubility prediction : Tools like ACD/Percepta estimate logP (~3.2) and aqueous solubility (~0.01 mg/mL), suggesting poor bioavailability. Counteract with cyclodextrin complexation or lipid-based nanoemulsions .
- Crystallinity assessment : Molecular dynamics simulations (e.g., Desmond) can model crystal packing to guide salt or co-crystal formation for improved dissolution .
Properties
IUPAC Name |
1-(dimethylamino)-4-[3-(trifluoromethyl)phenoxy]pent-1-en-3-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO2/c1-10(13(19)7-8-18(2)3)20-12-6-4-5-11(9-12)14(15,16)17/h4-10H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSWXENYXJYIPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C=CN(C)C)OC1=CC=CC(=C1)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.